molecular formula C23H32N6O2 B2627851 3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione CAS No. 898464-37-4

3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2627851
CAS No.: 898464-37-4
M. Wt: 424.549
InChI Key: AZAWVPCLYNVVBI-UHFFFAOYSA-N
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Description

3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The synthetic route may include:

    Cyclization Reactions: Formation of the purine ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methyl, piperazinyl, and phenylpropyl groups via nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.

    Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.

These interactions result in various pharmacological effects, depending on the specific biological context and target.

Comparison with Similar Compounds

3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)16-27-12-14-28(15-13-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,17H,7,10-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAWVPCLYNVVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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